trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid
Overview
Description
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid is a type of carboxylate. It is well known for its N-hydroxysuccinimide ester derivative (SMCC), which is a useful cross-linking reagent . SMCC is widely used for the generation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .
Synthesis Analysis
The synthesis of Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid involves several steps. The organic layer was dried over Na2504, filtered over a sintered glass funnel, and the clear filtrate evaporated and dried under high vacuum giving the title compound as a yellow solid .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecular formula is C12H15NO4 .Chemical Reactions Analysis
The compound is typically coupled initially to molecules containing primary amine by amide bond buffered at pH 7.5 (6.5-8.5) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±18.0 °C at 760 mmHg, and a flash point of 216.0±21.2 °C .Scientific Research Applications
Heterobifunctional Linker in Chemistry and Biotechnology
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid, as part of the compound Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is utilized extensively in various fields of chemistry and biotechnology. Its chemoselective reactivity makes it a valuable heterobifunctional linker, finding applications in immunoassays, radio-labeling for tumor imaging, therapeutic agent delivery, and the immobilization of oligonucleotides on glass surfaces (Leonard & Bruncková, 2012).
Synthesis of Tritium Labeled Compounds
The compound is also significant in the synthesis of tritium labeled trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid, which is used for the synthesis of testosterone esters and in metabolism studies (Acosta et al., 1990).
Molecular Conformation Studies
Investigations into the molecular conformations of 4-Aminomethyl-1-cyclohexanecarboxylic acids have contributed to a better understanding of their structure in aqueous solutions, which is critical for their applications in various scientific research areas (Yanaka et al., 1981).
Development of Antagonists in Medicinal Chemistry
The compound has been instrumental in the discovery of antagonists for various biological targets. For instance, it played a role in the development of an orally active, selective very late antigen-4 antagonist, demonstrating significant bioavailability and efficacy in models of asthma (Muro et al., 2009).
Anti-Plasmin Drugs Research
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid derivatives have been synthesized and studied for their potential as antiplasmin drugs, contributing to the field of medicinal chemistry and therapeutic agent development (Isoda & Yamaguchi, 1980).
Studies in Polymer Science
The compound is also a key component in studies related to the synthesis and properties of polymers, such as polyimides, and understanding the effects of cis/trans isomerism on the properties of these materials (Fang et al., 2004).
Future Directions
properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid | |
CAS RN |
64987-82-2, 69907-67-1 | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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